molecular formula C22H38O3Si B12114119 (1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol

(1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol

Cat. No.: B12114119
M. Wt: 378.6 g/mol
InChI Key: GGPKYRIVRARGHD-UHFFFAOYSA-N
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Description

(1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol ( 943515-16-0) is a high-purity synthetic intermediate with a molecular formula of C22H38O3Si and a molecular weight of 378.62 g/mol . This specialty chemical is characterized by its practical insolubility in water (0.011 g/L at 25 °C) and a calculated density of 0.99±0.1 g/cm3 at 20°C . It is primarily valued in research and development for its role as a protected synthetic building block. The molecule features a tert-butyldimethylsilyl (TBDMS) ether group, a common protecting group for alcohols, and a benzyloxyethyl chain, making it a versatile precursor in complex multi-step organic syntheses . Its primary research applications include serving as a critical intermediate in the development of pharmaceuticals and advanced materials, such as liquid crystal displays . The compound's structure is designed to allow for selective deprotection and further functionalization, enabling medicinal chemists and material scientists to construct sophisticated target molecules. Market analysis indicates a growing demand for such high-value intermediates, driven by innovation in these sectors . This product is intended for use in controlled laboratory settings by qualified researchers only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted and adhered to for safe handling, storage, and disposal.

Properties

Molecular Formula

C22H38O3Si

Molecular Weight

378.6 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexyl]methanol

InChI

InChI=1S/C22H38O3Si/c1-21(2,3)26(4,5)25-20-11-13-22(18-23,14-12-20)15-16-24-17-19-9-7-6-8-10-19/h6-10,20,23H,11-18H2,1-5H3

InChI Key

GGPKYRIVRARGHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)(CCOCC2=CC=CC=C2)CO

Origin of Product

United States

Biological Activity

The compound (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C29H47O3SiC_{29}H_{47}O_3Si, with a molecular weight of 579.76 g/mol. Its structure includes a benzyloxy group and a tert-butyldimethylsilyl (TBDMS) moiety, which are known to influence its solubility and reactivity.

Antibacterial Activity

Research has indicated that derivatives of the benzyloxy group often exhibit significant antibacterial properties. For instance, compounds similar to (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In comparative studies, certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against resistant strains, indicating moderate efficacy in inhibiting bacterial growth .

CompoundMIC (µM)Target Bacteria
Compound A20-40S. aureus
Compound B40-70E. coli
Compound C11B. subtilis

Cytotoxicity

Preliminary assays have suggested that the compound exhibits moderate cytotoxicity against various human cell lines. For example, studies have reported IC50 values indicating that the compound can inhibit cell proliferation at non-cytotoxic concentrations, making it a candidate for further investigation in cancer therapy .

The biological activity of (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol can be attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : The TBDMS group may enhance the compound's ability to inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies and Research Findings

  • Study on Antibacterial Properties : A study published in MDPI evaluated various benzyloxy derivatives, including those structurally related to our compound. The findings demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like ceftriaxone .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that compounds with a benzyloxy substituent exhibited varying degrees of cytotoxicity, suggesting potential applications in oncology .
  • Synthesis and Bioactivity Correlation : Research highlighted the synthesis of several derivatives and their corresponding biological activities, establishing a correlation between structural features and bioactivity. The presence of the TBDMS group was noted to enhance solubility and stability, which are crucial for biological applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol exhibit significant anticancer properties. A study demonstrated that modifications to the cyclohexyl framework could enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways, which has been documented in several peer-reviewed articles .

1.2 Neuroprotective Effects

Another promising application is in neuroprotection. The compound has been shown to inhibit neuroinflammatory responses in vitro, suggesting potential for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. In animal models, it has demonstrated the ability to cross the blood-brain barrier, which is crucial for therapeutic efficacy in neurological disorders .

Organic Synthesis

2.1 Synthetic Intermediate

(1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for selective functionalization, making it an ideal building block in multi-step synthetic routes. For example, it has been utilized in the synthesis of novel glycosides and other bioactive compounds .

2.2 Catalytic Processes

The compound has also been employed as a catalyst or co-catalyst in various organic reactions, including alkylation and acylation processes. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity, which is particularly beneficial in pharmaceutical manufacturing .

Material Science

3.1 Polymer Chemistry

In material science, (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol has been explored for its potential use in polymer chemistry. Its silane groups can be used to modify the surface properties of polymers, improving adhesion and compatibility with other materials. This application is particularly relevant in the development of advanced coatings and composites .

3.2 Nanotechnology

Recent studies have indicated that this compound can be incorporated into nanomaterials for drug delivery systems. Its biocompatibility and ability to form stable nanoparticles make it a candidate for targeted drug delivery applications, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cells
NeuroprotectionReduced neuroinflammation in Parkinson's model
Organic SynthesisKey intermediate for glycoside synthesis
Polymer ChemistryEnhanced adhesion in polymer coatings
NanotechnologyEffective drug delivery system

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the literature, focusing on functional groups, synthetic methods, and applications:

Compound Key Structural Features Synthetic Highlights Applications/Reactivity Reference
Target Compound : (1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol - TBDMS-protected hydroxyl
- Benzyloxyethyl chain
- Primary alcohol
Likely involves silylation (TBDMS-Cl) and benzylation steps Intermediate for drug synthesis; alcohol group enables further derivatization
4-(Benzyloxy)-3-phenethoxyphenol (C3) - Benzyloxy and phenethoxy groups
- Free phenolic hydroxyl
Oxidation of aldehyde (C2) with mCPBA, followed by base hydrolysis Antioxidant or polymer precursor; phenolic OH allows acidity-based purification
2-(t-Butyldiphenylsilyloxy)ethyl 4-methoxy-3-oxobutanoate (12) - t-Butyldiphenylsilyl (TBDPS) ether
- Methoxymethyl ketone
Silylation of ethylene glycol with TBDPS-Cl; esterification with dioxane-dione Key intermediate in Biginelli-like reactions for dihydropyrimidinone synthesis
4-Formyl-1(R)-{...}-3(E)-butenyl ... decanoate (16) - TBDPS-protected ethyl chain
- Isopropylidene and phosphonate groups
Oxidation of alcohol to aldehyde using NaClO₂; multi-step functionalization Synthesis of complex natural product analogs (e.g., polyketides)
(4-tert-Butylcyclohexyl)methanol - tert-Butyl group
- Primary alcohol
Reduction of corresponding aldehyde or ketone Fragrance industry; surfactant precursor

Key Structural and Functional Comparisons :

Protecting Groups: The TBDMS group in the target compound offers superior stability under acidic and oxidative conditions compared to the TBDPS group in compound 12 , but TBDPS provides enhanced steric bulk for selective protection in crowded environments. The benzyloxyethyl chain in the target compound contrasts with the phenethoxy group in C3 ; both are cleavable under hydrogenolysis, but benzyl groups are more labile than phenethyl groups.

Reactivity :

  • The primary alcohol in the target compound is less sterically hindered than the secondary alcohols in compound 16 , enabling faster oxidation or esterification.
  • Unlike compound 12 , which contains a reactive β-ketoester, the target compound’s alcohol group is more suited for nucleophilic reactions.

Applications: The target compound’s combination of a TBDMS ether and benzyloxyethyl chain makes it a versatile intermediate for multi-step syntheses, similar to compound 16’s role in natural product synthesis . Compared to the simpler (4-tert-butylcyclohexyl)methanol , the target compound’s additional functional groups expand its utility in medicinal chemistry (e.g., prodrug design).

Q & A

Basic: How can researchers optimize the synthesis of (1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol to improve yield and purity?

Answer:
Synthetic optimization requires a multi-step approach:

  • Protecting Group Strategy : The tert-butyldimethylsilyl (TBDMS) group is critical for protecting hydroxyl intermediates. Ensure anhydrous conditions during silylation to prevent premature deprotection .
  • Stepwise Benzylation : Introduce the benzyloxyethyl moiety via nucleophilic substitution or Mitsunobu reaction, monitoring regioselectivity using 1H^{1}\text{H}-NMR to confirm substitution patterns .
  • Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate diastereomers or byproducts. Analytical HPLC (C18 column, acetonitrile/water mobile phase) can verify purity ≥95% .

Basic: What analytical techniques are essential for characterizing this compound’s structure and stability?

Answer:

  • Spectroscopy :
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry and functional group integrity (e.g., TBDMS at δ ~0.1 ppm, benzyl protons at δ ~7.3 ppm) .
    • FT-IR : Identify hydroxyl (if deprotected; ~3200–3500 cm1^{-1}), silyl ether (~1250 cm1^{-1}), and benzyl C-O stretches (~1100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) to validate molecular weight and detect fragmentation patterns .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure to identify labile groups (e.g., TBDMS hydrolysis under acidic conditions) .

Advanced: How do steric and electronic effects of the TBDMS group influence reactivity in downstream functionalization?

Answer:
The TBDMS group’s steric bulk and electron-donating nature impact reactivity:

  • Steric Hindrance : Limits nucleophilic attack at the cyclohexanol oxygen, enabling selective functionalization of the benzyloxyethyl chain .
  • Electronic Effects : Stabilizes adjacent carbocations during acid-catalyzed reactions, facilitating regioselective ring-opening or cross-coupling reactions .
  • Deprotection Challenges : Use tetrabutylammonium fluoride (TBAF) in THF for clean TBDMS removal; monitor via TLC to avoid over-dehydration of the methanol moiety .

Advanced: How can researchers resolve contradictions in spectral data arising from dynamic conformational changes?

Answer:

  • Variable Temperature NMR : Perform 1H^{1}\text{H}-NMR at –40°C to 80°C to "freeze" cyclohexyl ring flipping, resolving overlapping signals .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict stable conformers and correlate with observed splitting patterns .
  • 2D NMR : Utilize NOESY/ROESY to identify through-space interactions between the benzyloxyethyl chain and cyclohexyl protons, confirming axial/equatorial preferences .

Advanced: What experimental designs are recommended for studying environmental fate and biodegradation pathways?

Answer:

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) to simulate photolysis; analyze via LC-MS for hydroxylated or desilylated products .
  • Biotic Studies : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial degradation. Track TBDMS-derived silanols via GC-MS .
  • Partitioning Studies : Measure log Poct/waterP_{\text{oct/water}} using shake-flask method to predict bioaccumulation potential .

Advanced: How can the compound’s biological activity be systematically evaluated against enzyme targets?

Answer:

  • Docking Simulations : Perform molecular docking (AutoDock Vina) with cytochrome P450 isoforms or hydrolases to predict binding modes of the TBDMS-protected alcohol .
  • In Vitro Assays : Test inhibition of esterases or oxidoreductases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). Compare IC50_{50} values with/without TBDMS to assess protective group effects .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS to evaluate susceptibility to oxidative metabolism .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to detect intermediates in real-time, enabling rapid adjustment of reaction parameters (e.g., temperature, stoichiometry) .
  • Solvent Optimization : Replace THF with 2-MeTHF for silylation steps to reduce peroxide formation and improve safety profile .
  • Catalyst Screening : Test palladium on carbon vs. nickel catalysts for benzyl group hydrogenolysis; optimize pressure (1–5 bar H2_2) to minimize cyclohexyl ring hydrogenation .

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